molecular formula C4H3N5S2 B13115452 7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol CAS No. 62871-67-4

7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol

Cat. No.: B13115452
CAS No.: 62871-67-4
M. Wt: 185.2 g/mol
InChI Key: PMUWYAUFNZXJPC-UHFFFAOYSA-N
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Description

7-Amino-[1,2,3]thiadiazolo[5,4-d]pyrimidine-5(4H)-thione is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-[1,2,3]thiadiazolo[5,4-d]pyrimidine-5(4H)-thione typically involves multi-component reactions. One common method includes the reaction of 1,3,4-thiadiazole-amines with aldehydes and active methylene compounds in the presence of a catalyst such as vanadium oxide loaded on fluorapatite. This reaction is carried out in ethanol at room temperature, yielding the desired product in high yields (90-97%) within a short reaction time (25-30 minutes) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to scale up the synthesis process. Microwave-assisted synthesis and solvent-free conditions are also explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Amino-[1,2,3]thiadiazolo[5,4-d]pyrimidine-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Amino-[1,2,3]thiadiazolo[5,4-d]pyrimidine-5(4H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-[1,2,3]thiadiazolo[5,4-d]pyrimidine-5(4H)-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.

    Pathways Involved: It interferes with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    [1,3,4]Thiadiazolo[3,2-a]pyrimidine: Shares a similar core structure but differs in the substitution pattern.

    Thiazolo[4,5-d]pyrimidine: Another heterocyclic compound with a fused ring system, exhibiting different biological activities.

Uniqueness

7-Amino-[1,2,3]thiadiazolo[5,4-d]pyrimidine-5(4H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound for further research and development .

Properties

CAS No.

62871-67-4

Molecular Formula

C4H3N5S2

Molecular Weight

185.2 g/mol

IUPAC Name

7-amino-6H-thiadiazolo[5,4-d]pyrimidine-5-thione

InChI

InChI=1S/C4H3N5S2/c5-2-1-3(11-9-8-1)7-4(10)6-2/h(H3,5,6,7,10)

InChI Key

PMUWYAUFNZXJPC-UHFFFAOYSA-N

Canonical SMILES

C12=C(NC(=S)N=C1SN=N2)N

Origin of Product

United States

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